molecular formula C15H17NO4S B12920374 Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate CAS No. 5464-48-2

Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate

Cat. No.: B12920374
CAS No.: 5464-48-2
M. Wt: 307.4 g/mol
InChI Key: NNQWPASILSKVAT-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate (CAS: 182227-17-4) is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₄S. Its structure features a phthalimide (1,3-dioxoisoindole) core linked to a butanoate ester substituted with a methylsulfanyl (-SMe) group at the 4-position .

Properties

CAS No.

5464-48-2

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H17NO4S/c1-3-20-15(19)12(8-9-21-2)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,12H,3,8-9H2,1-2H3

InChI Key

NNQWPASILSKVAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl 4-(methylthio)butanoate under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalimide moiety can be reduced to a phthalic amide using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, bases like sodium hydroxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phthalic amide derivatives

    Substitution: Amides, alcohol derivatives

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate:

  • Molecular Formula : C12H13N2O3S
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : Ethyl 2-(1,3-dioxoisoindol-2-yl)-4-(methylsulfanyl)butanoate

Medicinal Chemistry Applications

This compound has shown potential in various therapeutic areas:

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has demonstrated that modifications in the isoindole structure can enhance cytotoxicity against specific cancer cell lines. For instance, derivatives have been tested against breast and prostate cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-inflammatory Properties

The compound's structural attributes suggest potential anti-inflammatory effects. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This property makes it a candidate for further exploration in conditions like arthritis and inflammatory bowel disease.

Agricultural Applications

This compound also finds applications in agricultural science:

Biopesticide Development

With increasing concerns over chemical pesticides' environmental impact, there is a growing interest in developing biopesticides from natural compounds. The compound's efficacy against pests has been evaluated in various studies. For example, it has demonstrated toxicity against common agricultural pests while being less harmful to beneficial insects.

Case Study: Efficacy Against Pests

A study conducted on the effectiveness of this compound on aphids revealed a significant reduction in pest population when applied at specific concentrations. The results indicated an LC50 value of approximately 20 µg/mL, showcasing its potential as an eco-friendly pest control agent.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Researchers are exploring various synthetic routes to create derivatives with enhanced biological activity or reduced toxicity.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The methylthio group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its combination of a phthalimide core, ethyl ester, and methylsulfanyl substituent. Below is a detailed comparison with structurally related analogs:

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Key Substituents Unique Features
Target Compound C₁₅H₁₇NO₄S - 1,3-Dioxoisoindole
- Ethyl ester
- 4-(Methylsulfanyl)
Enhanced lipophilicity due to -SMe; potential for improved membrane permeability
Ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate C₁₄H₁₆N₂O₄ - 1,3-Dioxoisoindole
- Ethyl ester
Lacks -SMe group; reduced lipophilicity and altered metabolic stability
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid C₁₂H₁₁NO₄ - 1,3-Dioxoisoindole
- Free carboxylic acid
Higher polarity due to carboxylic acid; limited bioavailability compared to ester derivatives
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxybiphenyl-4-yl)-4-oxobutanoic acid C₂₃H₂₀ClNO₆ - 1,3-Dioxoisoindole
- Ethoxybiphenyl group
- Oxobutanoic acid
Extended aromatic system; potential for π-π interactions in drug-receptor binding
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate C₁₄H₁₆N₂O₄ - 1,3-Dioxoisoindole
- Amino group
Amino group may enhance solubility but reduce stability due to susceptibility to oxidation

Physicochemical and Industrial Considerations

  • Lipophilicity : The methylsulfanyl group increases logP compared to analogs lacking this substituent, suggesting better membrane permeability .
  • Synthetic Scalability : Industrial production likely employs continuous flow reactors (as seen in phthalimide analogs) for higher yields .
  • Stability : Ethyl ester derivatives generally exhibit better hydrolytic stability than methyl esters or free acids, enhancing shelf life .

Biological Activity

Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C16H19N2O4S
  • Molecular Weight : 335.40 g/mol
  • CAS Number : 81930-79-2

Structure

The compound features a unique isoindole structure, which is significant for its interaction with biological systems. The presence of the dioxo group and the methylsulfanyl moiety contributes to its chemical reactivity and potential biological effects.

This compound exhibits various biological activities, primarily attributed to its interaction with specific receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR pathways, which are crucial in mediating cellular responses to hormones and neurotransmitters .
  • Enzyme Inhibition : There is evidence suggesting that derivatives of isoindole compounds can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism .

Antioxidant Activity

Studies indicate that compounds similar to this compound possess antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to neuroprotective effects.

Antimicrobial Properties

Research has shown that isoindole derivatives exhibit antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacterial strains .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory conditions .

Study on Neuroprotective Effects

A study published in Pharmacology Research investigated the neuroprotective effects of isoindole derivatives. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress through the activation of antioxidant pathways .

Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The findings suggested significant inhibition zones compared to controls, highlighting its potential as an antimicrobial agent .

Inhibition of Monoamine Oxidase

Research focusing on the inhibition of monoamine oxidase by isoindole derivatives showed that this compound could act as a reversible inhibitor. This action may have implications for treating depression and anxiety disorders .

Q & A

What are the common synthetic routes for preparing Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate, and how can intermediates be characterized?

Basic
Methodology :

  • The synthesis typically involves coupling phthalimide derivatives with sulfanyl-containing precursors. For example, bromohexyl intermediates (e.g., 2-(6-bromohexyl)-1H-isoindole-1,3(2H)-dione) can react with sulfonating agents like sodium sulfite under reflux conditions ().
  • Key steps include esterification, halogenation, and condensation, followed by purification via crystallization or vacuum drying.
    Characterization :
  • 1H NMR : Identifies protons near electronegative groups (e.g., phthalimide carbonyls at δ 7.8–8.0 ppm).
  • LCMS (ESI) : Confirms molecular ion peaks (e.g., m/z 319.31 for related esters).
  • IR Spectroscopy : Detects carbonyl stretches (~1700–1750 cm⁻¹) for ester and phthalimide groups .

How does the methylsulfanyl group influence the compound's reactivity in nucleophilic substitution or oxidation reactions?

Advanced
Mechanistic Insights :

  • The methylsulfanyl (thioether) group acts as a weak leaving group but can participate in oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
  • In Japp-Klingemann reactions (), similar structures undergo hydrazone formation, where the electron-donating nature of the thioether stabilizes intermediates.
    Contradictions :
  • While sulfanyl groups typically enhance nucleophilicity, steric hindrance from the phthalimide moiety may limit reactivity in bulky environments .

What spectroscopic and computational methods are used to confirm the compound's structure and electronic properties?

Basic & Advanced
Spectroscopy :

  • 1H/13C NMR : Assigns protons and carbons adjacent to functional groups (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm).
  • X-ray Crystallography : Resolves stereochemistry, as seen in crystal structures of related phthalimide derivatives ( ).
    Computational Methods :
  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potentials to predict reactivity and binding with biological targets ( ).
  • Molecular Dynamics : Simulates interactions with enzymes or receptors, aiding in drug design .

What biological activities are reported for phthalimide-containing analogs, and how can this compound be evaluated for similar effects?

Basic
Reported Activities :

  • Anticonvulsant and neurotoxic effects were observed in phthalimide-GABA hybrids ().
    Screening Protocols :
  • In Vitro : Receptor binding assays (e.g., GABA_A modulation).
  • In Vivo : Rodent models (e.g., maximal electroshock seizure tests) to assess anticonvulsant efficacy and neurotoxicity .

How can the ester group be selectively modified to explore structure-activity relationships (SAR)?

Advanced
Derivatization Strategies :

  • Hydrolysis : Basic conditions (e.g., NaOH/EtOH) yield the carboxylic acid derivative ( ).
  • Amidation : Couple with amines using EDCI/HOBt to form amides.
  • Ester Exchange : React with alternative alcohols (e.g., benzyl alcohol) under acid catalysis.
    Challenges :
  • Phthalimide stability requires mild conditions to avoid decomposition .

What are the stability profiles of this compound under varying storage conditions?

Basic
Key Factors :

  • Temperature : Degradation at >25°C; store at 2–8°C ( ).
  • Light : Protect from UV exposure to prevent photolysis.
  • pH : Susceptible to hydrolysis in acidic/basic media.
    Analytical Monitoring :
  • HPLC : Track degradation products (e.g., free phthalimide or sulfanyl byproducts) .

How does stereochemistry impact pharmacological activity, and what resolution methods are applicable?

Advanced
Impact of Chirality :

  • Enantiomers may exhibit differing binding affinities (e.g., highlights R-configuration preferences in crystal structures).
    Resolution Techniques :
  • Chiral HPLC : Use cellulose-based columns for separation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters .

Can this compound serve as a precursor in multicomponent reactions (MCRs)?

Advanced
Case Study :

  • demonstrates its use in Japp-Klingemann reactions with aryl diazonium salts to form indole derivatives.
    Optimization :
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.
  • Solvents : Acetonitrile or DMF enhances solubility of intermediates .

What purification challenges arise due to the compound's functional groups?

Basic
Challenges :

  • High polarity from ester and phthalimide groups complicates silica gel chromatography.
    Solutions :
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients.
  • Crystallization : Use ethyl acetate/hexane mixtures for optimal crystal formation .

Are there contradictions in reported synthetic yields or biological data for related compounds?

Advanced
Data Discrepancies :

  • and report varying reaction efficiencies for phthalimide intermediates, possibly due to solvent purity or catalyst loading.
    Resolution :
  • Reproduce studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

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